molecular formula C11H11I3N2O5 B134350 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid CAS No. 111453-32-8

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid

Cat. No.: B134350
CAS No.: 111453-32-8
M. Wt: 631.93 g/mol
InChI Key: URFBLIYCWAORDM-UHFFFAOYSA-N
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Description

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid: is a complex organic compound characterized by the presence of multiple functional groups, including amino, hydroxyl, and triiodoisophthalamic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid typically involves a multi-step process. The initial step often includes the iodination of isophthalic acid to introduce the triiodo groups. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the attachment of the 2,3-dihydroxypropyl group via an esterification or amidation reaction under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography and quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The triiodo groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in the presence of catalysts or under thermal conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In biological research, it is used to study the interactions of iodine-containing compounds with biological systems.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid involves its interaction with biological molecules through its functional groups. The iodine atoms enhance its ability to absorb X-rays, making it useful as a contrast agent. The amino and hydroxyl groups facilitate its binding to specific molecular targets, enhancing its diagnostic and therapeutic potential.

Comparison with Similar Compounds

  • 5-Amino-2,4,6-triiodoisophthalamic acid
  • N-(2,3-Dihydroxypropyl)-2,4,6-triiodoisophthalamic acid
  • 5-Nitro-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamic acid

Comparison: 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid is unique due to the presence of both amino and dihydroxypropyl groups, which enhance its solubility and reactivity compared to similar compounds. The triiodo groups provide high radiopacity, making it particularly effective as a contrast agent in medical imaging.

Properties

IUPAC Name

3-amino-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11I3N2O5/c12-6-4(10(19)16-1-3(18)2-17)7(13)9(15)8(14)5(6)11(20)21/h3,17-18H,1-2,15H2,(H,16,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFBLIYCWAORDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11I3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473936
Record name AGN-PC-00GZVS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111453-32-8
Record name 3-Amino-5-[[(2,3-dihydroxypropyl)amino]carbonyl]-2,4,6-triiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111453-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZK39211
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111453328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-00GZVS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamic acid
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